(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
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Overview
Description
(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₉NOS. It is a complex molecule that contains a methoxy group, a butyl chain, and a thiophene ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine typically involves multiple steps. One common method includes the alkylation of a thiophene derivative with a butylamine derivative. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
Although not widely used in medicine, this compound has potential applications in drug discovery and development. Its ability to modulate biological pathways can be explored for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The methoxy group and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
- 1-(5-Methylthiophen-2-yl)cyclobutanol
- 1-Methoxy-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both a methoxy group and a thiophene ring allows for diverse reactivity and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C11H19NOS |
---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
1-methoxy-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H19NOS/c1-4-10(8-13-3)12-7-11-6-5-9(2)14-11/h5-6,10,12H,4,7-8H2,1-3H3 |
InChI Key |
MBLKYTLCBBJZKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1=CC=C(S1)C |
Origin of Product |
United States |
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